molecular formula C16H17NO5 B14903391 tert-Butyl 1,3-dioxo-3,5,7,8-tetrahydrofuro[3,4-g]isoquinoline-6(1H)-carboxylate

tert-Butyl 1,3-dioxo-3,5,7,8-tetrahydrofuro[3,4-g]isoquinoline-6(1H)-carboxylate

Cat. No.: B14903391
M. Wt: 303.31 g/mol
InChI Key: UYLAFQBTAPHHEJ-UHFFFAOYSA-N
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Description

tert-Butyl 1,3-dioxo-3,5,7,8-tetrahydrofuro[3,4-g]isoquinoline-6(1H)-carboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes a furoisoquinoline core with a tert-butyl ester group. It is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1,3-dioxo-3,5,7,8-tetrahydrofuro[3,4-g]isoquinoline-6(1H)-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate isoquinoline derivative, followed by cyclization with a furan ring and subsequent esterification with tert-butyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and pH. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1,3-dioxo-3,5,7,8-tetrahydrofuro[3,4-g]isoquinoline-6(1H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations without decomposing the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to a variety of new compounds .

Scientific Research Applications

tert-Butyl 1,3-dioxo-3,5,7,8-tetrahydrofuro[3,4-g]isoquinoline-6(1H)-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-Butyl 1,3-dioxo-3,5,7,8-tetrahydrofuro[3,4-g]isoquinoline-6(1H)-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoquinoline derivatives with varying substituents. Examples are:

Uniqueness

What sets tert-Butyl 1,3-dioxo-3,5,7,8-tetrahydrofuro[3,4-g]isoquinoline-6(1H)-carboxylate apart is its unique furoisoquinoline core structure combined with the tert-butyl ester group. This combination imparts specific chemical properties and potential biological activities that are distinct from other isoquinoline derivatives .

Properties

Molecular Formula

C16H17NO5

Molecular Weight

303.31 g/mol

IUPAC Name

tert-butyl 1,3-dioxo-7,8-dihydro-5H-furo[3,4-g]isoquinoline-6-carboxylate

InChI

InChI=1S/C16H17NO5/c1-16(2,3)22-15(20)17-5-4-9-6-11-12(7-10(9)8-17)14(19)21-13(11)18/h6-7H,4-5,8H2,1-3H3

InChI Key

UYLAFQBTAPHHEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CC3=C(C=C2C1)C(=O)OC3=O

Origin of Product

United States

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